molecular formula C16H15N3O2S B5527882 4-methyl-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide

4-methyl-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide

Cat. No. B5527882
M. Wt: 313.4 g/mol
InChI Key: PWEQIWZOWTYWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 4-methyl-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamides involves several key steps starting from substituted benzaldehydes or acetophenones. These precursors are reacted with hydrazinobenzenesulfonamide to form pyrazolyl benzenesulfonamides through cyclization and substitution reactions (Gul et al., 2016). Notably, variations in the substituents on the phenyl ring or the incorporation of different functional groups can lead to derivatives with varied activities and properties.

Molecular Structure Analysis

The crystal structure analysis of related sulfonamides reveals significant conformational differences, impacting their biological activity and solubility. For instance, studies on N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides demonstrate that these differences are not driven by steric effects within the molecular arrangements but rather by weak intermolecular interactions (Borges et al., 2014). This implies that in dilute aqueous media, the solid-state conformations might differ significantly, affecting the compound's reactivity and interaction with biological targets.

Mechanism of Action

The mechanism of action of “4-methyl-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide” can be studied using molecular docking studies. For instance, a molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .

Safety and Hazards

The safety and hazards associated with “4-methyl-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide” can be evaluated based on its pharmacological effects and cytotoxicity. For instance, the synthesized pyrazole derivatives exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .

Future Directions

The future directions for the study of “4-methyl-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide” could include the design and synthesis of new molecules against L. infantum and L. amazonensis . Additionally, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

4-methyl-N-(1-phenylpyrazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-13-7-9-15(10-8-13)22(20,21)18-16-11-12-19(17-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEQIWZOWTYWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(1-phenylpyrazol-3-yl)benzenesulfonamide

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